molecular formula C5H4Cl2N2S B13084047 4,6-Dichloro-5-(methylthio)pyrimidine

4,6-Dichloro-5-(methylthio)pyrimidine

Cat. No.: B13084047
M. Wt: 195.07 g/mol
InChI Key: FFFXDQZDRWZIQF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C5H4Cl2N2S It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylthio group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-methylthiopyrimidine. One common method includes the reaction of 5-methylthiopyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H4Cl2N2S

Molecular Weight

195.07 g/mol

IUPAC Name

4,6-dichloro-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4Cl2N2S/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3

InChI Key

FFFXDQZDRWZIQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

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